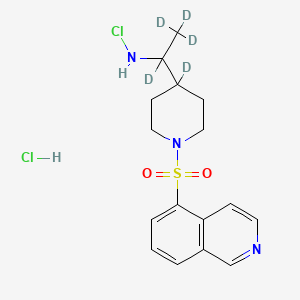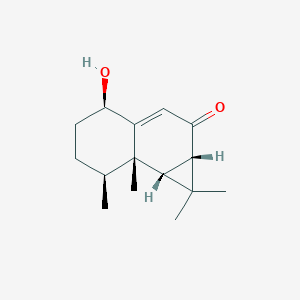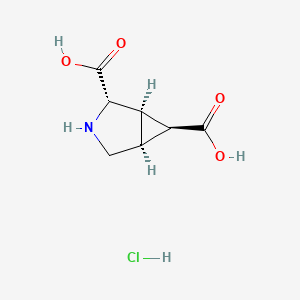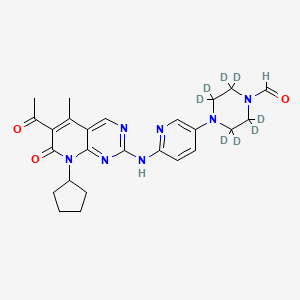
Chitin synthase inhibitor 14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chitin synthase inhibitor 14 is a compound designed to inhibit the activity of chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a crucial structural component of fungal cell walls and the exoskeletons of insects and crustaceans. The inhibition of chitin synthase disrupts the formation of chitin, making this compound a valuable target for antifungal and insecticidal applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chitin synthase inhibitor 14 typically involves the use of maleimide compounds. These compounds are synthesized through a series of chemical reactions, including the formation of β-(1,4)-linked N-acetylglucosamine units . The reaction conditions often involve the use of UDP-activated N-acetylglucosamine as the sugar donor, which is then catalyzed by chitin synthase to form the glycosidic linkages .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are optimized to ensure high yield and purity of the compound. The use of advanced techniques such as cryo-electron microscopy helps in understanding the structural basis of the compound, which aids in its large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Chitin synthase inhibitor 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups of the compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have enhanced or modified biological activity .
Applications De Recherche Scientifique
Chitin synthase inhibitor 14 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of glycosyltransferases.
Biology: Helps in understanding the role of chitin in fungal cell wall synthesis and insect exoskeleton formation.
Medicine: Potential use as an antifungal and insecticidal agent.
Industry: Used in the development of new antifungal and insecticidal products.
Mécanisme D'action
Chitin synthase inhibitor 14 exerts its effects by binding to the active site of chitin synthase, thereby preventing the enzyme from catalyzing the formation of chitin. This inhibition disrupts the structural integrity of fungal cell walls and insect exoskeletons, leading to their death . The molecular targets involved include the glycosyl donor and acceptor sites of chitin synthase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Polyoxin B: Another chitin synthase inhibitor with similar antifungal properties.
Nikkomycin: A compound with a structure similar to polyoxin, used as an agricultural insecticide and fungicide.
Uniqueness
Chitin synthase inhibitor 14 is unique due to its high specificity and potency in inhibiting chitin synthase. It has shown better inhibitory effects compared to other similar compounds, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C25H26ClN5O5 |
|---|---|
Poids moléculaire |
512.0 g/mol |
Nom IUPAC |
1'-[2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]acetyl]spiro[1,4-dihydroquinoline-3,2'-pyrrolidine]-2-one |
InChI |
InChI=1S/C25H26ClN5O5/c26-20-7-6-18(31(35)36)14-19(20)23(33)29-12-10-28(11-13-29)16-22(32)30-9-3-8-25(30)15-17-4-1-2-5-21(17)27-24(25)34/h1-2,4-7,14H,3,8-13,15-16H2,(H,27,34) |
Clé InChI |
NXSUIRNYGMLAHW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC3=CC=CC=C3NC2=O)N(C1)C(=O)CN4CCN(CC4)C(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



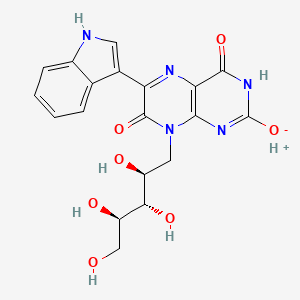

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12382127.png)
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)
